methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate
Description
Methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Properties
IUPAC Name |
methyl 6-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-9(11(14)15-2)8-4-3-7(13)5-10(8)12/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFICUVJRBFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Scientific Research Applications
Methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Methyl 6-hydroxy-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Methyl 6-methyl-1H-indole-3-carboxylate: Similar structure but lacks the hydroxyl group, which may affect its biological activity.
Ethyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate: Similar but with an ethyl ester group, which can influence its solubility and reactivity.
Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate: Contains a cyclohexylmethyl group, providing different steric and electronic properties.
These comparisons highlight the uniqueness of this compound, particularly its hydroxyl group, which can significantly impact its chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
